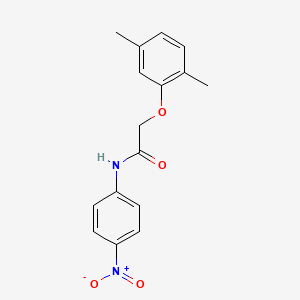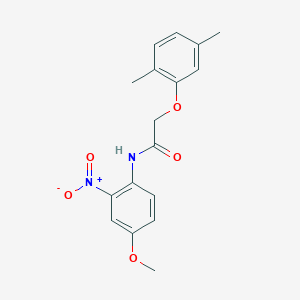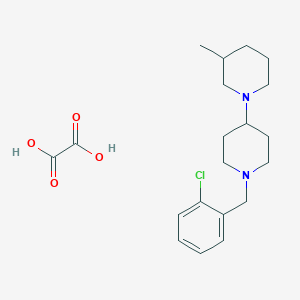
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide
説明
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is a chemical compound that is widely used in scientific research for its diverse applications. The compound is also known as GW 9662 and is a selective peroxisome proliferator-activated receptor (PPAR) antagonist.
作用機序
The mechanism of action of 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide involves the selective inhibition of PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. By inhibiting PPARs, this compound can alter the expression of genes involved in lipid and glucose metabolism, leading to changes in cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In general, the compound can alter cellular metabolism by inhibiting PPARs, leading to changes in lipid and glucose metabolism. This can have a wide range of effects on various physiological processes, including energy homeostasis, inflammation, and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide in lab experiments is its high selectivity for PPARs. This allows researchers to selectively target PPARs and investigate their role in various physiological processes. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic in some cell lines, and caution should be taken when using it in lab experiments.
将来の方向性
There are many future directions for the use of 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another potential direction is the study of its effects on cellular metabolism in various pathological conditions, such as cancer and neurodegenerative diseases. Additionally, new synthesis methods for the compound may be developed to improve its efficacy and reduce its toxicity.
科学的研究の応用
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is widely used in scientific research for its diverse applications. The compound is a selective PPAR antagonist and is used to study the role of PPARs in various physiological and pathological conditions. It is also used to investigate the potential therapeutic effects of PPAR antagonists in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
特性
IUPAC Name |
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-4-10(7-12(9)16)15(19)17-13-6-5-11(18(20)21)8-14(13)22-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJLSVOHXQFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973643.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3973672.png)

![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3973687.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973694.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)


![1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973721.png)
![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)